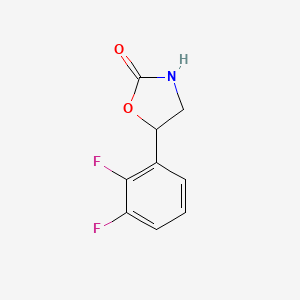

5-(2,3-Difluorophenyl)oxazolidin-2-one

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H7F2NO2 |

|---|---|

Molekulargewicht |

199.15 g/mol |

IUPAC-Name |

5-(2,3-difluorophenyl)-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C9H7F2NO2/c10-6-3-1-2-5(8(6)11)7-4-12-9(13)14-7/h1-3,7H,4H2,(H,12,13) |

InChI-Schlüssel |

MXVDJDKBCCAUAB-UHFFFAOYSA-N |

Kanonische SMILES |

C1C(OC(=O)N1)C2=C(C(=CC=C2)F)F |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Transformations of 5 2,3 Difluorophenyl Oxazolidin 2 One

Diverse Synthetic Routes to the Oxazolidinone Core

The construction of the 5-aryloxazolidin-2-one core can be achieved through various synthetic strategies, each offering distinct advantages in terms of substrate scope, stereocontrol, and operational simplicity. These methods generally involve the formation of key C-N and C-O bonds to assemble the five-membered heterocyclic ring.

Regioselective and Stereoselective Synthesis Approaches

Control of regioselectivity and stereoselectivity is paramount in the synthesis of chiral molecules like 5-(2,3-Difluorophenyl)oxazolidin-2-one. The substitution pattern on the oxazolidinone ring is determined by the regioselectivity of the key bond-forming step, while the spatial arrangement of substituents is governed by stereoselective control.

A prominent strategy involves the asymmetric aldol (B89426) reaction followed by a modified Curtius rearrangement. This sequence allows for the diastereoselective construction of a β-hydroxy carbonyl precursor, which then undergoes rearrangement and intramolecular cyclization to furnish the 4,5-disubstituted oxazolidin-2-one. This method provides excellent control over the stereochemistry at both the C4 and C5 positions.

Another powerful approach begins with enantiomerically pure aziridines. The stereospecific, one-pot transformation of 2-functionalized chiral aziridines into 5-functionalized oxazolidin-2-ones proceeds with retention of configuration. This reaction is initiated by acylation of the aziridine (B145994) nitrogen, which activates the ring for regioselective opening by a nucleophile, followed by intramolecular cyclization to yield the desired product in high yields.

The reaction between epoxides and isocyanates can also be controlled for regioselectivity. While the reaction of styrene (B11656) oxide with aromatic isocyanates often yields a mixture of 3,4- and 3,5-disubstituted isomers, the use of precursors like epichlorohydrin (B41342) can lead to complete regioselectivity, exclusively forming the 5-substituted product.

| Precursor | Key Reagent/Reaction | Product | Yield | Reference |

|---|---|---|---|---|

| β-Hydroxy Carbonyl Compound | Me3SiN3 / Curtius Rearrangement | (4S,5R)-4-methyl-5-phenyloxazolidin-2-one | 85% | |

| Enantiopure Aziridine-2-carboxylate | Methyl Chloroformate / One-Pot Cyclization | Oxazolidin-2-one-5-carboxylate | 92% | |

| Morita-Baylis-Hillman Adduct | Multi-step Stereoselective Sequence | Substituted 2-Oxazolidinone | 34% (overall) |

One-Pot and Multicomponent Reaction Strategies

One-pot syntheses and multicomponent reactions (MCRs) represent highly efficient strategies for building molecular complexity from simple starting materials in a single operation, minimizing waste and purification steps.

A notable one-pot method involves the reaction of epoxides with chlorosulfonyl isocyanate (CSI). This process allows for the direct conversion of epoxides, such as a potential 2-(2,3-difluorophenyl)oxirane precursor, into the corresponding oxazolidinone under mild, catalyst-free conditions. The reaction proceeds via an asynchronous concerted cycloaddition mechanism. This approach is advantageous due to its operational simplicity and the use of readily available reagents.

The transformation of chiral aziridines bearing an electron-withdrawing group at the C-2 position into 5-functionalized oxazolidin-2-ones can also be performed as a one-pot procedure, involving regioselective ring-opening and subsequent intramolecular cyclization.

| Substrates | Key Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|

| Epoxide, Chlorosulfonyl Isocyanate | None (catalyst-free) | Dichloromethane | ~45% | |

| Aziridine-2-carboxylate, Methyl Chloroformate | None | Acetonitrile | 92% |

Application of Novel Catalyst Systems for Oxazolidinone Formation

Catalysis is central to the development of efficient and selective syntheses of oxazolidinones. Various catalyst systems have been developed to promote the key cycloaddition and cyclization reactions.

The [3+2] coupling reaction of epoxides and isocyanates is effectively catalyzed by tetraarylphosphonium salts (TAPS). These bifunctional organocatalysts act as both a Brønsted acid and a halide ion source, accelerating the ring-opening of the epoxide with high regioselectivity. Similarly, aluminum heteroscorpionate complexes have been shown to catalyze this cycloaddition, although regioselectivity can be an issue depending on the epoxide substrate.

For the synthesis from epoxides and carbamates, magnetic binary Mg/Fe oxides have proven to be effective heterogeneous catalysts. These catalysts exhibit high activity, can be easily separated from the reaction mixture using an external magnet, and can be reused multiple times without a significant loss in performance. The basic sites on the catalyst are believed to play a crucial role in its activity, promoting the formation of 5-substituted-2-oxazolidinones with high selectivity. Gold(I) complexes have also been employed to catalyze the rearrangement of propargylic tert-butylcarbamates to yield 5-methylene-1,3-oxazolidin-2-ones.

Derivatization from Key Precursors (e.g., Aryl Carbamates, Epichlorohydrin)

One of the most versatile and widely used methods for the synthesis of N-aryl-5-substituted-oxazolidinones involves the reaction of an N-aryl carbamate (B1207046) with a suitable three-carbon building block, typically an epoxide like epichlorohydrin. This strategy is highly convergent and allows for significant variation in the aryl substituent.

For the synthesis of a molecule like this compound, this route is not directly applicable as it typically installs the aryl group on the nitrogen atom (N-3 position). However, a related and highly relevant pathway for 5-aryl oxazolidinones involves the reaction of an epoxide with a carbamate. Using a precursor like 2-(2,3-difluorophenyl)oxirane and reacting it with a simple carbamate, such as ethyl carbamate, in the presence of a suitable catalyst, would directly lead to the desired 5-substituted core.

The reaction between an aryl carbamate and enantiopure epichlorohydrin is a cornerstone for synthesizing N-aryl-5-(hydroxymethyl)-2-oxazolidinones, which are key intermediates for many pharmaceutical compounds. The reaction is typically performed using a base, such as lithium hydroxide (B78521), in a polar aprotic solvent like DMF.

| Aryl Carbamate | Base | Solvent | Yield | Reference |

|---|---|---|---|---|

| Ethyl 4-bromo-3-fluorophenylcarbamate | LiOH | DMF | 80% | |

| Ethyl phenylcarbamate | LiOH | DMF | 75% | |

| Ethyl 4-methoxyphenylcarbamate | LiOH | DMF | 60% |

Chemical Reactivity and Reaction Pathways of this compound

The chemical reactivity of the this compound scaffold is dictated by the functional groups present: the cyclic carbamate (oxazolidinone ring) and the difluorophenyl substituent. The electron-withdrawing nature of the fluorine atoms can influence the reactivity of both the aryl ring and the heterocyclic system.

Ring-Opening and Ring-Closing Transformations

The oxazolidinone ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity can be harnessed for further synthetic transformations. For instance, treatment of N-alkynyl-2-oxazolidinones with a base such as potassium carbonate can induce a tandem ring-opening/ring-closing sequence to afford 2-oxazolines. While this specific transformation requires an N-alkynyl group, it demonstrates the principle of ring cleavage and recyclization.

Acid-catalyzed ring-opening of related oxazolidinone systems has also been reported. The reaction of oxazolidinone-fused aziridines with various alcohols in the presence of a strong acid like trifluoromethanesulfonic acid results in stereocontrolled opening of the aziridine ring to yield functionalized 2-amino ethers, while keeping the oxazolidinone core intact.

Ring-closing reactions are fundamental to the synthesis of the oxazolidinone core itself. Many of the synthetic methods described in section 2.1 culminate in an intramolecular cyclization step. For example, the reaction between an epoxide and a carbamate proceeds via an initial intermolecular nucleophilic ring-opening of the epoxide, followed by an intramolecular acyl substitution to close the five-membered ring and form the oxazolidinone product.

Functional Group Interconversions on the Difluorophenyl Moiety

The 2,3-difluorophenyl group of this compound presents a platform for various functional group interconversions, primarily through electrophilic and nucleophilic aromatic substitution reactions. The reactivity and regioselectivity of these transformations are dictated by the electronic properties of the fluorine atoms and the oxazolidinone moiety.

Electrophilic Aromatic Substitution:

Fluorine is an ortho, para-directing deactivator in electrophilic aromatic substitution (SEAr). libretexts.org The two adjacent fluorine atoms in the 2 and 3 positions strongly withdraw electron density from the aromatic ring via the inductive effect, making the ring less susceptible to attack by electrophiles compared to benzene. However, the lone pairs on the fluorine atoms can donate electron density through resonance, directing incoming electrophiles to the positions ortho and para to them.

Considering the positions on the 2,3-difluorophenyl ring, the potential sites for electrophilic attack are C4, C5, and C6. The directing effects of the two fluorine atoms are as follows:

The fluorine at C2 directs to C1 (already substituted) and C3 (already substituted).

The fluorine at C3 directs to C2 (already substituted) and C4.

Therefore, electrophilic substitution is most likely to occur at the C4 position. Common electrophilic aromatic substitution reactions that could be applied include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.combyjus.com

| Reaction | Reagents | Potential Product |

| Nitration | HNO₃, H₂SO₄ | 5-(4-Nitro-2,3-difluorophenyl)oxazolidin-2-one |

| Bromination | Br₂, FeBr₃ | 5-(4-Bromo-2,3-difluorophenyl)oxazolidin-2-one |

| Sulfonation | SO₃, H₂SO₄ | 5-(4-Sulfonyl-2,3-difluorophenyl)oxazolidin-2-one |

| Acylation | RCOCl, AlCl₃ | 5-(4-Acyl-2,3-difluorophenyl)oxazolidin-2-one |

Nucleophilic Aromatic Substitution:

Aromatic rings bearing electron-withdrawing groups, such as fluorine, are susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.orgvapourtec.com The strong electron-withdrawing nature of the fluorine atoms makes the carbon atoms to which they are attached electrophilic and thus prone to attack by nucleophiles. In the case of 2,3-difluorobenzene derivatives, substitution of one of the fluorine atoms by a nucleophile is a plausible transformation. The reaction typically proceeds via an addition-elimination mechanism involving a Meisenheimer complex intermediate. wikipedia.org

The rate of nucleophilic aromatic substitution on fluoroarenes is often faster than for other haloarenes, as fluorine is the most electronegative halogen, making the attached carbon more electrophilic. youtube.com A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in these reactions.

| Nucleophile | Reagent | Potential Product |

| Amine | R₂NH | 5-(2-Amino-3-fluorophenyl)oxazolidin-2-one or 5-(3-Amino-2-fluorophenyl)oxazolidin-2-one |

| Alkoxide | RO⁻ | 5-(2-Alkoxy-3-fluorophenyl)oxazolidin-2-one or 5-(3-Alkoxy-2-fluorophenyl)oxazolidin-2-one |

| Thiolate | RS⁻ | 5-(2-Thioether-3-fluorophenyl)oxazolidin-2-one or 5-(3-Thioether-2-fluorophenyl)oxazolidin-2-one |

Degradation Pathways Under Controlled Chemical Conditions

The degradation of this compound under controlled chemical conditions can proceed through several pathways, primarily involving the cleavage of the oxazolidinone ring. The stability of the oxazolidinone ring is a key factor in its utility in medicinal chemistry, with the cyclic carbamate being more resistant to hydrolysis than its acyclic counterparts. rsc.org

Hydrolysis:

The oxazolidinone ring can undergo hydrolysis under both acidic and basic conditions to yield the corresponding amino alcohol. The reaction involves the cleavage of the carbamate ester bond. The rate of hydrolysis is dependent on pH and temperature. researchgate.netnih.gov

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen activates the carbonyl group towards nucleophilic attack by water.

Base-catalyzed hydrolysis: The hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to break the ring.

Oxidative Degradation:

Oxidative degradation of oxazolidinones can occur, particularly in the presence of oxidizing agents. Studies on other oxazolidinone-containing compounds have shown that oxidation can lead to a variety of degradation products, with the reaction pathway being influenced by factors such as pH and the presence of metal ions. nih.gov The reaction may proceed via a hydrogen abstraction pathway. nih.gov

Reductive Cleavage:

The oxazolidinone ring can also be cleaved under reductive conditions. For example, treatment with reducing agents such as aluminum amalgam can lead to the formation of the corresponding amino alcohol. google.com

| Degradation Type | Conditions | Potential Products |

| Hydrolysis | Acidic or basic | 2-Amino-1-(2,3-difluorophenyl)ethanol |

| Oxidation | Oxidizing agents (e.g., H₂O₂) | Various oxidized derivatives |

| Reduction | Reducing agents (e.g., Al(Hg)) | 2-Amino-1-(2,3-difluorophenyl)ethanol |

Green Chemistry Principles in the Synthesis of Oxazolidinone Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutically relevant compounds, including oxazolidinone derivatives, to minimize environmental impact and improve sustainability.

Key green chemistry principles applicable to the synthesis of this compound include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net

Use of Safer Solvents and Auxiliaries: Employing benign solvents and reducing the use of auxiliary substances.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. Microwave-assisted synthesis has been shown to improve yields and dramatically reduce reaction times in the synthesis of some oxazolidinone chiral auxiliaries. mdpi.com

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources.

Catalysis: Employing catalytic reagents in preference to stoichiometric reagents to reduce waste.

One green approach to the synthesis of the oxazolidinone ring is the reaction of amino alcohols with carbon dioxide or its derivatives, which are less hazardous than phosgene (B1210022) and its analogs that are traditionally used. The use of catalytic methods for this transformation is an area of active research.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Probing for Molecular Architecture Elucidation

Spectroscopic techniques are fundamental in determining the molecular structure of 5-(2,3-Difluorophenyl)oxazolidin-2-one by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the connectivity and spatial arrangement of atoms within a molecule. For oxazolidinone derivatives, ¹H and ¹³C NMR spectra provide characteristic chemical shifts that identify the different chemical environments of the hydrogen and carbon atoms. researchgate.netchemicalbook.comlibretexts.org

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the oxazolidinone ring and the difluorophenyl group. The protons of the CH₂ and CH groups on the oxazolidinone ring would appear as multiplets due to spin-spin coupling. The aromatic protons of the difluorophenyl ring would exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon (C=O) of the oxazolidinone ring typically resonates at a low field (downfield shift) around 170-185 ppm. libretexts.org The carbons of the difluorophenyl ring will show characteristic shifts and C-F coupling constants, which are valuable for confirming the substitution pattern. researchgate.net The chemical shifts for the oxazolidinone ring carbons typically appear in the range of 40-80 ppm. oregonstate.edu

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish correlations between protons and carbons, confirming the structural assignments made from 1D NMR spectra. harvard.eduoxinst.com

Theoretical (GIAO) Interpretations: Theoretical calculations using the Gauge-Including Atomic Orbital (GIAO) method can predict NMR chemical shifts. mdpi.comnih.gov Comparing these calculated shifts with experimental data helps to validate the proposed structure and can assist in assigning complex spectra.

Table 1: Predicted ¹³C NMR Chemical Shifts for Oxazolidinone Ring Systems

| Carbon Environment | Typical Chemical Shift (ppm) |

|---|---|

| C=O (in amides/esters) | 170 - 185 |

| RCH₂-O | 60 - 80 |

| RCH₂-N | 37 - 45 |

Note: This table is based on general values for similar structures and serves as a predictive guide. libretexts.orgoregonstate.edu

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. researchgate.netresearchgate.net These techniques are particularly useful for identifying functional groups.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1700-1750 cm⁻¹. Other characteristic bands would include N-H stretching (around 3200-3400 cm⁻¹), C-O stretching, and vibrations associated with the aromatic ring and C-F bonds. researchgate.net

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations and symmetric stretching modes often show strong signals in the Raman spectrum. mdpi.comscialert.net The C=O stretch is also observable in the Raman spectrum. mdpi.com

Computational Analysis: Density Functional Theory (DFT) calculations are frequently used to compute the vibrational frequencies and normal modes of a molecule. researchgate.netnih.govnih.gov The calculated spectrum can be compared with the experimental FT-IR and FT-Raman spectra to provide a detailed and accurate assignment of the observed vibrational bands.

Table 2: Characteristic Vibrational Frequencies for Oxazolidinone Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3200 - 3400 |

| C=O | Stretching | 1700 - 1750 |

| C-N | Stretching | 1200 - 1350 |

| C-F | Stretching | 1000 - 1400 |

Note: This table presents typical ranges for the functional groups present. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. uzh.ch The absorption of UV or visible light excites electrons from a lower energy orbital to a higher energy one. libretexts.org

For this compound, electronic transitions are primarily associated with the phenyl chromophore. The presence of the difluoro-substituted phenyl ring is expected to give rise to π → π* transitions. libretexts.orgnih.gov These typically result in strong absorption bands in the UV region, generally below 300 nm. academie-sciences.fr The carbonyl group of the oxazolidinone ring may also exhibit a weak n → π* transition at a longer wavelength. uzh.ch The solvent used can influence the position of these absorption maxima. researchgate.netejournal.by

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula.

X-ray Crystallography for Solid-State Structure Determination

The data obtained from X-ray crystallography also allows for a detailed analysis of how molecules are arranged in the crystal lattice. This crystal packing is governed by various intermolecular interactions.

Hydrogen Bonding: A crucial interaction in the crystal packing of many oxazolidinones is hydrogen bonding involving the N-H group of the oxazolidinone ring as a donor and the carbonyl oxygen atom (C=O) as an acceptor. st-andrews.ac.uknih.govspectroscopyonline.com This often leads to the formation of chains or dimers, which stabilize the crystal structure. nih.govrsc.org

Hirshfeld Surface Analysis: This computational tool is used to visualize and quantify intermolecular interactions within a crystal. nih.gov It maps the close contacts between neighboring molecules, allowing for the identification of significant interactions, such as hydrogen bonds and other van der Waals forces. The analysis of H⋯O, H⋯F, and H⋯H contacts can provide a quantitative breakdown of the forces driving the crystal packing. nih.gov

π–π Stacking: While not always present, interactions between the aromatic difluorophenyl rings of adjacent molecules (π–π stacking) can also contribute to the stability of the crystal structure. nih.gov The geometry and distance of these interactions can be determined from the crystallographic data.

Table of Compound Names

| Compound Name |

|---|

Conformational Features of the Oxazolidinone Ring System

The five-membered 1,3-oxazolidin-2-one ring, a core structural motif in this compound, is not perfectly planar. Its conformation is characterized by a degree of puckering, which can be described by the endocyclic torsion angles. Detailed crystallographic studies of various 5-substituted oxazolidinone derivatives reveal that the ring typically adopts one of two primary conformations: a "twist" form or an "envelope" form. mdpi.comresearchgate.net In an envelope conformation, four of the ring atoms are coplanar, while the fifth atom is displaced from this plane. mdpi.com The twist conformation involves two adjacent atoms being displaced on opposite sides of the plane formed by the other three. researchgate.net

The precise puckering of the oxazolidinone ring in this compound can be quantitatively described by its five endocyclic torsion angles. While specific crystallographic data for this exact compound is not publicly available, the table below provides representative torsion angles for a generic 5-substituted oxazolidinone ring adopting a slight twist or envelope conformation, based on published data for similar structures.

| Torsion Angle Bond Sequence | Angle (°) |

|---|---|

| O1-C2-N3-C4 | -2.5 |

| C2-N3-C4-C5 | -20.0 |

| N3-C4-C5-O1 | 32.0 |

| C4-C5-O1-C2 | -29.0 |

| C5-O1-C2-N3 | 19.5 |

Note: Data are illustrative and based on general findings for the oxazolidinone ring system. Actual values for this compound would require specific experimental determination.

Gas-Phase Molecular Structure and Conformational Preferences

The conformational preferences of this compound in the gas phase, free from intermolecular forces present in the crystalline state, are primarily governed by intramolecular interactions. The structure and relative energies of different conformers are typically investigated using computational chemistry methods, such as Density Functional Theory (DFT). sapub.orgresearchgate.net

For this molecule, the most significant conformational flexibility arises from the rotation about the single bond connecting the C5 atom of the oxazolidinone ring to the 2,3-difluorophenyl group. A potential energy surface scan, where the relative energy of the molecule is calculated as a function of the dihedral angle (e.g., C4-C5-C(Aryl)-C(Aryl)), would reveal the lowest-energy conformations (conformational minima). These minima represent the most stable and thus most probable structures in the gas phase. The barriers to rotation between these minima determine the dynamic behavior of the molecule.

Computational studies on similar aromatic heterocyclic compounds allow for the prediction of key electronic properties for each stable conformer. sapub.orgajchem-b.com Parameters such as the dipole moment, which indicates molecular polarity, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. sapub.org

The following table presents hypothetical data for two potential stable gas-phase conformers of this compound, differing by the rotation of the phenyl ring, to illustrate the type of information gained from such computational analyses.

| Property | Conformer A | Conformer B |

|---|---|---|

| Relative Energy (kcal/mol) | 0.00 (Global Minimum) | 1.52 |

| Dihedral Angle (N3-C4-C5-C(Aryl)) | 85° | -70° |

| Dipole Moment (Debye) | 4.8 | 5.3 |

| HOMO-LUMO Gap (eV) | 5.95 | 5.91 |

Note: This data is illustrative, representing the type of output from a standard DFT calculation. Specific values are dependent on the level of theory and basis set used in the computation.

Computational Chemistry and Theoretical Modeling of 5 2,3 Difluorophenyl Oxazolidin 2 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.netnih.gov It is widely applied to predict various molecular properties, including optimized geometry, electronic energies, and reactivity indices, providing a foundational understanding of a molecule's intrinsic characteristics. nih.govresearchgate.net For 5-(2,3-Difluorophenyl)oxazolidin-2-one, DFT calculations can elucidate the influence of the difluorophenyl substituent on the geometry and electronic nature of the core oxazolidinone ring.

Geometry Optimization and Energetic Profiles

Interactive Data Table: Representative Geometric Parameters for Oxazolidinone-based Structures Note: These are generalized, representative values for the oxazolidinone scaffold based on related crystallographic and computational studies. Specific values for this compound require dedicated DFT calculations.

| Parameter | Typical Value Range | Significance |

| C=O Bond Length (Oxazolidinone) | 1.20 - 1.23 Å | Indicates the double bond character of the carbonyl group. |

| N-C (Phenyl) Bond Length | 1.40 - 1.45 Å | Reflects the connection and potential conjugation with the aromatic ring. |

| C-F Bond Length | 1.33 - 1.36 Å | Characteristic of the strong, polar carbon-fluorine bond. |

| Oxazolidinone Ring Conformation | Envelope or Twisted | Determines the 3D shape and accessibility for interactions. |

Electronic Structure Analysis (HOMO-LUMO Energy Gap, Molecular Orbital Theory)

The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are termed the frontier molecular orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. dergipark.org.tr The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap, is a critical descriptor of a molecule's chemical reactivity and kinetic stability. schrodinger.comemerginginvestigators.org A smaller energy gap generally implies higher reactivity. wikipedia.org For this compound, the difluoro substitution is expected to influence the energies of these orbitals, thereby modulating its reactivity profile. The antibacterial activity of some oxazolidinones has been correlated with the LUMO energy. nih.gov

Interactive Data Table: Significance of Frontier Orbital Energies

| Parameter | Definition | Chemical Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ionization potential and electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron affinity and electron-accepting capability. |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest electronic excitation. schrodinger.com |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution across a molecule and predicting its reactive sites. rsc.org An MEP map displays regions of varying electrostatic potential on the electron density surface. researchgate.net Regions with negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and prone to nucleophilic attack. computationalscience.orgnih.gov For this compound, the MEP map would likely show significant negative potential around the carbonyl oxygen of the oxazolidinone ring and the electronegative fluorine atoms. Conversely, positive potential would be expected near the hydrogen atom on the ring's nitrogen, highlighting sites for potential intermolecular interactions like hydrogen bonding. researchgate.net

Molecular Docking and Ligand-Target Interaction Simulations (In Vitro Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a macromolecule like a protein or nucleic acid). flinders.edu.au This method is crucial in drug design for understanding how a potential drug molecule might interact with its biological target. nih.gov For oxazolidinone compounds, the primary target is the bacterial ribosome. nih.gov

Identification and Characterization of Binding Sites on Macromolecular Targets (e.g., Ribosomal Subunits)

Oxazolidinones are a class of synthetic antibiotics that inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. researchgate.netnih.govmdpi.com Crystallographic and biochemical studies have precisely located this binding site within the peptidyl transferase center (PTC), specifically in the A-site pocket. pnas.orgacs.org By binding here, oxazolidinones interfere with the correct positioning of transfer RNA (tRNA), thereby halting the translation process. mdpi.compnas.org

Interactive Data Table: Key Ribosomal RNA Nucleotides in the Oxazolidinone Binding Site Based on studies with linezolid (B1675486) and other oxazolidinones. pnas.orgacs.org

| Nucleotide (E. coli numbering) | Location | Potential Role in Binding |

| G2061 | Domain V of 23S rRNA | Forms part of the binding pocket wall. |

| A2451 | Peptidyl Transferase Center | Key residue for catalytic activity and ligand interaction. |

| C2452 | Peptidyl Transferase Center | Contributes to the shape and electrostatic environment of the A-site. |

| U2504 | Peptidyl Transferase Center | Can form hydrogen bonds with the oxazolidinone core. |

| G2505 | Peptidyl Transferase Center | Interacts with the aryl substituent of the ligand. |

| U2585 | Peptidyl Transferase Center | Adopts a distinct conformation upon oxazolidinone binding, inhibiting peptide bond formation. pnas.org |

Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Contacts, π-Stacking)

The biological activity of a molecule is often dictated by its interactions with a biological target, such as a protein or nucleic acid. Understanding the key intermolecular interactions of this compound is crucial for elucidating its mechanism of action. These non-covalent interactions, including hydrogen bonding, hydrophobic contacts, and π-stacking, govern the binding affinity and selectivity of the compound. rsc.orgnih.gov

Hydrogen Bonding: The oxazolidinone ring of this compound contains a carbonyl oxygen and a nitrogen-hydrogen (N-H) group, both of which can participate in hydrogen bonding. The carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor. These interactions are critical for the stable binding of the molecule within a receptor's active site. mdpi.com

π-Stacking: The aromatic difluorophenyl ring can participate in π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan within a biological target. rsc.orgnih.gov These interactions, arising from the alignment of π-orbitals, contribute to the stability of the ligand-receptor complex. The fluorine substituents on the phenyl ring can influence the electronic properties of the aromatic system, potentially modulating the strength of these π-stacking interactions. rsc.org

| Interaction Type | Potential Participating Groups |

| Hydrogen Bond Donor | Oxazolidinone N-H |

| Hydrogen Bond Acceptor | Oxazolidinone C=O |

| Hydrophobic Contacts | 2,3-Difluorophenyl ring |

| π-Stacking | 2,3-Difluorophenyl ring |

Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Prediction of In Vitro Activity)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For this compound, QSAR models could be developed to predict its in vitro activity against a specific biological target.

The development of a predictive QSAR model involves several steps. Initially, a dataset of compounds with known biological activities is required. For oxazolidinone derivatives, this could be their inhibitory concentration (IC50) against a particular enzyme or their minimum inhibitory concentration (MIC) against a bacterial strain. nih.gov Three-dimensional QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA), are often employed for this class of compounds. nih.gov

Once a model is generated, its statistical significance and predictive power must be rigorously validated. This is typically achieved through internal validation techniques like leave-one-out cross-validation and external validation using a test set of compounds that were not used in the model's development. ekb.eg

Molecular descriptors are numerical values that encode different aspects of a molecule's structure. nih.gov For this compound, relevant descriptors could include:

Steric descriptors: These describe the size and shape of the molecule.

Electronic descriptors: These quantify the electronic properties, such as partial charges and dipole moments. The electron-withdrawing nature of the fluorine atoms would significantly influence these descriptors.

Lipophilic descriptors: These relate to the molecule's hydrophobicity, which is crucial for membrane permeability and interaction with hydrophobic pockets. nih.gov

The interpretation of the selected descriptors in a validated QSAR model can provide insights into the structural features that are important for biological activity. For instance, a positive correlation with a particular steric descriptor might suggest that bulkier substituents at a certain position could enhance activity.

| Descriptor Class | Example Descriptors | Relevance to this compound |

| Steric | Molecular Volume, Surface Area | Defines the spatial requirements for binding. |

| Electronic | Dipole Moment, Partial Atomic Charges | Influenced by the electronegative fluorine and oxygen atoms. |

| Lipophilic | LogP | Reflects the hydrophobicity of the difluorophenyl group. |

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules over time. nih.govmdpi.com For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor. nih.gov

By simulating the movements of the atoms in the molecule, MD can explore its accessible conformational space. This is important because the biological activity of a molecule can be highly dependent on its three-dimensional shape. The simulations can reveal the most stable conformations of the molecule and the energy barriers between them. When docked into a receptor, MD simulations can assess the stability of the binding pose and identify key interactions that are maintained over the simulation time. mdpi.com

Structure Activity Relationship Sar Studies and Analogue Design Strategies

Design and Synthesis of Derivatives of 5-(2,3-Difluorophenyl)oxazolidin-2-one

The design and synthesis of derivatives of this compound often involve multi-step synthetic sequences. A common strategy begins with the synthesis of the core oxazolidinone ring, followed by the introduction of various substituents. For instance, the synthesis can be initiated from a suitably substituted aniline, which is then converted to the corresponding N-phenyloxazolidinone. Subsequent modifications can be made to different parts of the molecule, including the difluorophenyl ring and the C-5 position of the oxazolidinone ring.

Table 1: Hypothetical Derivatives of this compound and Their Expected Impact on Activity

| Derivative | Modification | Expected Impact on Antibacterial Activity |

| 1 | Addition of a small alkyl group at the 4-position of the oxazolidinone ring | May enhance potency through improved hydrophobic interactions with the ribosomal binding pocket. |

| 2 | Replacement of the C-5 hydroxymethyl group with a triazole moiety | Potential for enhanced activity and improved pharmacokinetic properties. sci-hub.box |

| 3 | Introduction of an additional fluorine atom on the difluorophenyl ring | Could modulate electronic properties and binding affinity. |

| 4 | Replacement of the oxazolidinone oxygen with sulfur | May alter the electronic and steric properties, potentially leading to changes in activity. |

This table is illustrative and based on general principles of oxazolidinone SAR. Specific data for these exact derivatives of this compound is not available in the cited sources.

Impact of Substituent Variations on Molecular Interactions and Reactivity

The antibacterial potency of oxazolidinones is highly dependent on the nature and position of substituents on both the aromatic ring and the oxazolidinone core. These substituents influence the molecule's conformation, electronic distribution, and ability to form key interactions with the ribosomal target.

The 2,3-difluorophenyl moiety is a key structural feature of the parent compound. The fluorine atoms can significantly impact the compound's properties, including its metabolic stability and binding affinity, through electronic effects and by modulating the pKa of adjacent functional groups. Further modifications to this ring can fine-tune these properties. For instance, the introduction of additional electron-withdrawing or electron-donating groups can alter the electronic landscape of the molecule, which in turn can affect its interaction with the bacterial ribosome. While specific studies on further substitutions on the 2,3-difluorophenyl ring of this particular oxazolidinone are limited, general SAR studies on phenyloxazolidinones suggest that the electronic nature and position of substituents on the phenyl ring are critical for activity. nih.gov

The oxazolidinone ring is the central scaffold and its integrity is crucial for antibacterial activity. Modifications to this core, such as altering the substituents at the C-4 and C-5 positions, can have profound effects. The stereochemistry at the C-5 position is particularly critical, with the (S)-configuration being essential for potent antibacterial activity. bris.ac.uk This stereochemical preference highlights the specific spatial arrangement required for optimal binding to the ribosomal target. Alterations at the C-4 position have also been explored, with some studies showing that small substituents can be tolerated and may even enhance potency. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to discover novel chemotypes with improved properties while retaining the desired biological activity.

Scaffold hopping involves replacing the central core of a molecule with a structurally different scaffold that maintains the key pharmacophoric features. For oxazolidinones, this could involve replacing the oxazolidinone ring with other five- or six-membered heterocyclic systems that can spatially orient the phenyl and C-5 substituents in a similar manner. researchgate.netdntb.gov.ua This strategy can lead to the discovery of novel intellectual property and may overcome limitations of the original scaffold, such as metabolic instability or off-target effects.

Bioisosteric replacement focuses on substituting a specific functional group or moiety with another that has similar physical or chemical properties, leading to a similar biological response. In the context of this compound, the difluorophenyl ring could be replaced with other aromatic or heteroaromatic rings to explore different binding interactions and improve pharmacokinetic properties. hyphadiscovery.com For example, replacing the phenyl ring with a pyridine (B92270) or other nitrogen-containing heterocycles has been a common strategy in the design of new oxazolidinone antibiotics. cambridgemedchemconsulting.com

Rational Design Principles for Modulating Specificity of Molecular Interactions (e.g., enzyme inhibition, receptor binding)

Rational drug design, often guided by structural biology and computational modeling, plays a crucial role in the development of oxazolidinone analogues with modulated specificity for their molecular targets. The primary target of antibacterial oxazolidinones is the 50S ribosomal subunit, where they interfere with protein synthesis. nih.gov Structure-based design approaches utilize the crystal structures of the ribosome in complex with oxazolidinones to design new derivatives with enhanced binding affinity and specificity. nih.gov

By understanding the key interactions between the oxazolidinone and the ribosomal RNA and proteins, medicinal chemists can rationally design modifications to optimize these interactions. For example, introducing substituents that can form additional hydrogen bonds or hydrophobic interactions within the binding pocket can lead to increased potency. Furthermore, by targeting specific regions of the ribosome that differ between bacterial species, it may be possible to design analogues with a broader spectrum of activity or, conversely, with enhanced selectivity for a particular pathogen. While the primary application of this scaffold has been in antibacterial agents, the principles of rational design could also be applied to adapt the this compound scaffold to target other enzymes or receptors, should a relevant interaction be identified.

Mechanistic Research and Pre Clinical Applications in Biological Sciences

Investigations into Molecular Mechanisms of Interaction with Biological Targets (e.g., Ribosomal Binding)

The primary mechanism of action for many oxazolidinone compounds involves the inhibition of bacterial protein synthesis through direct interaction with the ribosome. nih.govnih.gov Research has shown that oxazolidinones bind to the 50S ribosomal subunit, a critical component of the bacterial translational machinery. nih.govnih.gov This binding event occurs at the peptidyl transferase center (PTC), a vital region responsible for peptide bond formation. nih.gov

Studies on prototypic oxazolidinones have revealed that their binding site is located in the A-site pocket of the PTC. nih.gov This positioning sterically hinders the proper placement of aminoacyl-tRNA, thereby disrupting the elongation phase of protein synthesis. nih.gov Key interactions have been identified between oxazolidinones and specific nucleotides within the 23S rRNA of the 50S subunit. nih.gov While specific studies detailing the precise binding interactions of the 2,3-difluorophenyl moiety of "5-(2,3-Difluorophenyl)oxazolidin-2-one" are not extensively documented in publicly available literature, the foundational understanding of the oxazolidinone core's interaction with the ribosome provides a strong basis for its mechanism. The fluorine substitutions on the phenyl ring are anticipated to modulate the electronic and conformational properties of the molecule, potentially influencing its binding affinity and specificity for the ribosomal target.

Use as Chemical Probes for Cellular Pathway Elucidation (In Vitro Studies)

The utility of small molecules as chemical probes to investigate and elucidate cellular pathways is a fundamental aspect of chemical biology. While the broader class of oxazolidinones has been explored for various biological activities, specific studies employing "this compound" as a chemical probe for cellular pathway elucidation in vitro are still emerging.

In one instance, a related oxazoloisoindolinone derivative was utilized in a yeast-based screening assay to identify potential inhibitors of the p53-MDM2 interaction. nih.gov This study demonstrated that the oxazoloisoindolinone scaffold could selectively activate a p53-pathway in vitro, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Although this study did not use the exact 2,3-difluorophenyl analog, it highlights the potential of the core oxazolidinone structure to be functionalized and used as a tool to probe specific protein-protein interactions and downstream cellular events. The development of "this compound" and its derivatives as tailored chemical probes could offer a valuable approach to dissecting complex biological pathways in future in vitro investigations.

Development as Biologically Active Scaffolds in Early-Stage Drug Discovery (Excluding Therapeutic Claims)

The oxazolidinone ring is considered a versatile and privileged scaffold in drug discovery, serving as a foundational structure for the development of new biologically active agents. temple.edunih.govnih.govresearchgate.netresearchgate.net Medicinal chemists have extensively explored this scaffold to generate libraries of compounds with a wide range of pharmacological activities, including antibacterial, antituberculosis, anticancer, and anti-inflammatory properties. nih.govnih.gov

The "this compound" structure itself represents a key pharmacophore that can be further modified to optimize biological activity and selectivity for various targets. The difluorophenyl group at the 5-position is a critical component that can influence the molecule's interaction with its biological target. Structure-activity relationship (SAR) studies on related oxazolidinone series have shown that modifications to the aryl substituent can significantly impact potency and spectrum of activity. The development of synthetic methodologies to access diverse analogs of "this compound" is an active area of research aimed at exploring the full potential of this scaffold in early-stage drug discovery.

In Vitro Studies of Molecular Recognition and Enzymatic Assays

The principles of molecular recognition govern the interaction of small molecules with their biological targets. nih.gov In the context of "this compound," its primary molecular recognition event is with the bacterial ribosome. nih.govnih.gov In vitro techniques such as cross-linking and footprinting assays have been instrumental in identifying the specific ribosomal RNA nucleotides that interact with the oxazolidinone core. nih.gov

While specific enzymatic assays for "this compound" are not widely reported, the broader class of oxazolidinones has been the subject of such studies. For example, various oxazolidinone derivatives have been evaluated in enzymatic assays to determine their inhibitory activity against specific enzymes. One study detailed the in vitro and in vivo profile of a difluoromethyl-phenylpyrazolyl-methanesulfonylpyridine compound as a potent and selective canine COX-2 inhibitor, showcasing the use of enzymatic assays to characterize the activity of fluorinated phenyl-containing heterocyclic compounds. nih.gov The development of specific enzymatic assays for "this compound" would be crucial for characterizing its potential off-target effects and for exploring its activity against other potential biological targets beyond the ribosome.

Advanced Analytical Method Development for Research Purposes

Chromatographic Techniques (e.g., HPLC, GC) for Purity, Isolation, and Quantification in Research Samples

For a compound like 5-(2,3-Difluorophenyl)oxazolidin-2-one, High-Performance Liquid Chromatography (HPLC) would be the primary technique for assessing purity, isolating the compound from reaction mixtures, and for quantification in research samples. A typical reversed-phase HPLC method would be developed.

Gas Chromatography (GC) could also be considered, particularly for assessing volatile impurities or for specific derivatization approaches. However, given the polarity and thermal lability of the oxazolidinone ring, HPLC is generally the more suitable technique.

Hypothetical HPLC Method Parameters:

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard reversed-phase column for separation of moderately polar compounds. |

| Mobile Phase | Acetonitrile and Water (with potential additives like formic acid or ammonium (B1175870) acetate) | A common solvent system for reversed-phase chromatography, allowing for gradient elution to separate impurities with different polarities. |

| Detection | UV-Vis Detector (e.g., at 254 nm or a wavelength of maximum absorbance) | The aromatic ring in the compound would allow for sensitive UV detection. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Injection Volume | 10 µL | A typical volume for analytical injections. |

Hyphenated Techniques (e.g., LC-MS/MS) for Characterization and Metabolite Identification (Chemical Perspective)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are indispensable tools for the structural characterization of compounds and the identification of their metabolites. For this compound, LC-MS/MS would provide a highly sensitive and specific method for its detection and characterization in complex matrices.

From a chemical perspective, LC-MS/MS would be used to confirm the molecular weight of the compound and to study its fragmentation pattern. This fragmentation data is crucial for structural elucidation and for developing quantitative methods using techniques like Multiple Reaction Monitoring (MRM). In metabolic studies, this technique would be applied to identify potential biotransformation products, such as hydroxylated or glucuronidated derivatives.

Hypothetical LC-MS/MS Parameters:

| Parameter | Typical Setting | Purpose |

| Ionization Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar molecules like oxazolidinones, often used in both positive and negative ion modes. |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) | Q-TOF for high-resolution mass accuracy in characterization, and QqQ for sensitive quantification in MRM mode. |

| Collision Gas | Argon or Nitrogen | Used in the collision cell to induce fragmentation for MS/MS analysis. |

| Precursor Ion (m/z) | [M+H]⁺ or [M-H]⁻ of this compound | The molecular ion selected for fragmentation. |

| Product Ions (m/z) | Characteristic fragments | Specific fragments generated from the precursor ion that are used for identification and quantification. |

Method Validation for Reproducibility and Accuracy in Research Settings

Any newly developed analytical method for this compound would require validation to ensure its reliability for research purposes. Method validation demonstrates that the analytical procedure is suitable for its intended use. The key validation parameters are outlined in guidelines from bodies like the International Council for Harmonisation (ICH).

Key Method Validation Parameters:

| Parameter | Description | Acceptance Criteria (Typical for Research) |

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from blank matrix or known impurities at the retention time of the analyte. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over a defined range. |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98-102% for spiked samples at different concentrations. |

| Precision | The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% for replicate injections. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | Consistent results with minor changes in mobile phase composition, pH, flow rate, or temperature. |

Future Research Directions and Emerging Trends

Integration of Artificial Intelligence and Machine Learning in Oxazolidinone Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery, and the design of novel oxazolidinone derivatives is no exception. ijpsjournal.comazolifesciences.com These computational tools can analyze vast datasets to identify complex patterns and relationships that are not apparent through traditional analysis, accelerating the design-synthesize-test cycle. nih.govbeilstein-journals.org

ML algorithms, such as neural networks and support vector machines, are employed to build predictive models for various properties of oxazolidinone analogs. azolifesciences.com By training these models on existing data of compounds and their biological activities, researchers can predict the efficacy, toxicity, and pharmacokinetic profiles of new, virtual compounds before they are synthesized. nih.gov This approach, known as quantitative structure-activity relationship (QSAR) modeling, has been successfully applied to oxazolidinones to gain insights for designing new potent antibacterial agents. nih.govbenthamdirect.com For instance, a three-dimensional QSAR (3D-QSAR) model developed using the Comparative Molecular Field Analysis (CoMFA) method showed high predictive capability for a series of (S)-3-Aryl-5-substituted oxazolidinones. nih.govbenthamdirect.com

Table 1: Applications of AI/ML in Oxazolidinone Drug Design

| AI/ML Technique | Application in Oxazolidinone Design | Potential Outcome |

|---|---|---|

| Machine Learning (e.g., QSAR) | Predict antibacterial activity based on molecular structure. nih.gov | Faster identification of potent analogs. |

| Deep Learning | Analyze complex biological data to identify novel targets. ijpsjournal.com | Expansion of therapeutic applications. |

| Generative Models | Design novel oxazolidinone scaffolds with desired properties. azolifesciences.com | Discovery of new chemical entities with improved efficacy. |

| Predictive ADMET Modeling | Forecast absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov | Selection of candidates with better safety and pharmacokinetic profiles. |

Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry)

The synthesis of chiral 2-oxazolidinones, a critical structural feature for the biological activity of many drugs in this class, is a key area of ongoing innovation. nih.gov While numerous methods exist, the development of more efficient, scalable, and sustainable synthetic routes is a major focus. bioorg.orgbioorg.org

Table 2: Comparison of Batch vs. Flow Chemistry for Oxazolidinone Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Scalability | Often challenging, requires process re-optimization. | More straightforward, by extending operation time or using larger reactors. researchgate.net |

| Safety | Higher risk with exothermic reactions or hazardous materials due to large volumes. | Improved safety due to small reaction volumes and better heat dissipation. nih.gov |

| Process Control | Less precise control over temperature and mixing. | Precise control over reaction parameters. rsc.org |

| Reproducibility | Can vary between batches. | High reproducibility and consistency. researchgate.net |

| Integration | Difficult to integrate multiple reaction steps. | Easily allows for multi-step, continuous processes. rsc.org |

Discovery of New Molecular Targets and Pathways for Oxazolidinone Scaffolds (In Vitro and In Silico)

The primary mechanism of action for antibacterial oxazolidinones is the inhibition of protein synthesis by binding to the 50S ribosomal subunit. nih.govasm.orgscirp.org This unique target is a key reason for their effectiveness against multidrug-resistant Gram-positive bacteria. nih.gov However, future research is actively exploring new molecular targets and pathways for the oxazolidinone scaffold, which could unlock treatments for a wider range of diseases. nih.govrsc.org

Recent studies have revealed that certain oxazolidinone derivatives can act on targets other than the ribosome. For example, some compounds have been shown to inhibit DNA gyrase and topoisomerase IV, which are crucial enzymes for bacterial DNA replication. nih.gov This dual-targeting potential could be a powerful strategy to combat bacterial resistance.

Beyond antibacterial applications, oxazolidinone derivatives have been identified as inhibitors of various human enzymes, including human carbonic anhydrase I and II, acetylcholinesterase (AChE), and α-glycosidase. nih.gov The inhibition of these enzymes is relevant to the treatment of glaucoma, Alzheimer's disease, and type-2 diabetes, respectively. In silico methods like molecular docking are crucial for identifying these potential new targets by computationally screening oxazolidinone libraries against various protein structures. mdpi.com Subsequent in vitro enzymatic assays are then used to validate these computational predictions and determine the inhibitory potency of the compounds. nih.gov This combined in silico and in vitro approach is accelerating the discovery of novel therapeutic applications for scaffolds like 5-(2,3-Difluorophenyl)oxazolidin-2-one. mdpi.com

Advanced Characterization Techniques for Complex Biological Systems

Understanding how oxazolidinone compounds interact within complex biological environments, such as bacterial biofilms or within host cells, requires sophisticated analytical tools. nih.gov Advanced characterization techniques are moving beyond simple in vitro assays to provide a more dynamic and realistic picture of drug action.

Microfluidics-based single-cell microscopy, coupled with fluorescently-labeled oxazolidinone probes, allows researchers to visualize the uptake and accumulation of these drugs into individual bacterial cells in real-time. researchgate.net This technique can reveal mechanisms of resistance, such as efflux pump activity, at a single-cell level, providing insights that are missed in bulk population studies. researchgate.net

Studying the activity of oxazolidinones against biofilms—structured communities of bacteria that are notoriously difficult to treat—is another key area. nih.gov While assays like the minimum biofilm eradication concentration (MBEC) are used, they are being supplemented with advanced imaging techniques like confocal laser scanning microscopy to visualize the effect of the drug on the biofilm structure.

Furthermore, molecular dynamics (MD) simulations provide an "in silico microscope" to observe the dynamic interactions between an oxazolidinone molecule and its biological target, such as the ribosome or an enzyme active site, with atomic-level detail. nih.govmdpi.com These simulations can reveal the stability of the drug-target complex and the key interactions that govern binding affinity, offering a deeper understanding of the mechanism of action. mdpi.com

Computational Predictive Modeling for Drug Discovery and Chemical Biology Applications

Computational predictive modeling is an indispensable tool in modern drug discovery, enabling the efficient screening of virtual libraries and the optimization of lead compounds. beilstein-journals.org For oxazolidinone research, these models are used to predict a wide range of properties, from target binding to pharmacokinetic profiles. nih.govnih.gov

Molecular docking simulations are routinely used to predict the binding pose and affinity of novel oxazolidinone derivatives to their target proteins. nih.govnih.gov These predictions help prioritize which compounds to synthesize and test, saving significant resources. For example, in silico docking studies can be used to evaluate how modifications to the 2,3-difluorophenyl ring of the parent compound might affect its fit within the ribosomal binding pocket. researchgate.net

Predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) are also critical. nih.gov These models use the chemical structure of an oxazolidinone to forecast its likely behavior in the body, helping to identify potential liabilities, such as poor oral bioavailability or potential toxicity, early in the discovery process. nih.gov

Force field simulations and first-principle calculations are being used to create robust computational protocols for the in silico prediction of new, potent oxazolidinone antibiotics. nih.gov By benchmarking these models against experimentally known minimum inhibitory concentration (MIC) values, researchers can refine their predictive power and use them to identify promising new lead compounds for synthesis and biological evaluation. nih.gov

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-(2,3-difluorophenyl)oxazolidin-2-one derivatives?

- Methodological Answer : The synthesis of fluorinated oxazolidinones often employs aziridine/CO₂ coupling or cross-electrophile coupling. For example, 5-(4-fluorophenyl)oxazolidin-2-one derivatives were synthesized via aziridine/CO₂ coupling under mild conditions (20–60°C, 1 atm CO₂) using non-precious metal catalysts . For 5-(2,3-difluorophenyl) analogs, similar protocols can be adapted by substituting the fluorophenyl aziridine precursor. Reaction optimization (e.g., solvent polarity, catalyst loading) is critical to address steric hindrance from the 2,3-difluoro substituents .

Q. How can structural characterization of this compound be performed to confirm regiochemistry?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential. For instance, ¹⁹F NMR distinguishes between ortho, meta, and para fluorine substituents based on chemical shifts and coupling constants. In related compounds, such as (4S,5R)-4-iso-propyl-5-perfluorooctyl-oxazolidin-2-one, ¹H and ¹³C NMR resolved stereochemistry and confirmed regioselectivity via splitting patterns and NOE correlations . X-ray crystallography may further validate spatial arrangements of the difluorophenyl group .

Q. What safety protocols are critical when handling fluorinated oxazolidinones?

- Methodological Answer : Fluorinated compounds often require stringent safety measures. For example, 3-[5-(2,4-difluorophenyl)-oxazol-2-yl]propanoic acid mandates full PPE (gloves, goggles, lab coats) due to potential toxicity. Reactions should be conducted in fume hoods to avoid inhalation, and waste must be segregated for specialized disposal . Pre-experiment risk assessments should address fluorinated intermediates’ reactivity (e.g., potential for releasing HF under acidic conditions) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved for chiral drug discovery?

- Methodological Answer : Chiral auxiliaries or asymmetric catalysis are key. Fluorous oxazolidinone auxiliaries (e.g., (4S,5R)-4-benzyl-5-perfluorooctyl derivatives) enable enantiocontrol in aldol or acylation reactions. For example, titanium-mediated aldol reactions with fluorinated auxiliaries achieved >90% ee in related systems. Chiral HPLC or SFC can then separate enantiomers . Computational modeling (DFT) predicts steric and electronic effects of 2,3-difluoro groups on transition states .

Q. What analytical approaches resolve contradictions in reactivity data for fluorinated oxazolidinones?

- Methodological Answer : Contradictions in reactivity (e.g., unexpected byproducts) may arise from fluorine’s electron-withdrawing effects. Use kinetic studies (e.g., variable-temperature NMR) to probe reaction mechanisms. For example, in cross-electrophile couplings, competing pathways (SN2 vs. radical) were resolved via radical-trapping experiments and EPR spectroscopy . Pair experimental data with DFT calculations to map energy barriers for fluorinated intermediates .

Q. How do substituent effects on the oxazolidinone ring influence biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies require systematic variation of substituents. For example, replacing 4-fluorophenyl with 2,3-difluorophenyl in oxadiazole-pyridazine hybrids increased kinase inhibition potency by 10-fold due to enhanced hydrophobic interactions . Use in vitro assays (e.g., enzyme inhibition, cell viability) paired with molecular docking to correlate substituent positions (e.g., fluorine’s role in π-stacking) with activity .

Q. What computational tools predict the metabolic stability of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) predicts metabolic sites (e.g., CYP450-mediated oxidation). For fluorinated oxazolidinones, software like Schrödinger’s QikProp calculates logP and metabolic liability scores. Molecular dynamics simulations model interactions with cytochrome enzymes, identifying vulnerable positions (e.g., oxazolidinone ring opening) . Validate predictions with in vitro microsomal stability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.